3-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone

描述

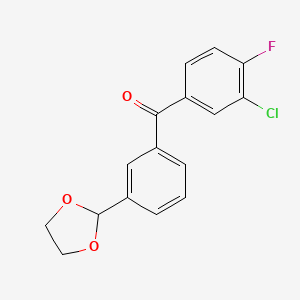

3-Chloro-3'-(1,3-dioxolan-2-yl)-4-fluorobenzophenone (CAS: 898759-40-5) is a halogenated benzophenone derivative with a molecular formula of C₁₆H₁₂ClFO₃ and a molecular weight of 306.71 g/mol . The compound features a benzophenone backbone substituted with a chlorine atom at the 3-position, a fluorine atom at the 4-position, and a 1,3-dioxolane ring at the 3'-position of the second aromatic ring. Key physicochemical properties include:

- XLogP3: 3.4 (indicating moderate lipophilicity)

- Hydrogen Bond Acceptors: 4

- Topological Polar Surface Area (TPSA): 35.5 Ų

- Rotatable Bonds: 3 .

The 1,3-dioxolane moiety enhances solubility in polar solvents compared to non-functionalized benzophenones, while the chlorine and fluorine substituents contribute to steric and electronic effects that influence reactivity and binding interactions .

属性

IUPAC Name |

(3-chloro-4-fluorophenyl)-[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClFO3/c17-13-9-11(4-5-14(13)18)15(19)10-2-1-3-12(8-10)16-20-6-7-21-16/h1-5,8-9,16H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEPFNRFCBGIHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00645071 | |

| Record name | (3-Chloro-4-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-22-3 | |

| Record name | (3-Chloro-4-fluorophenyl)[3-(1,3-dioxolan-2-yl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00645071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone typically involves the following steps:

Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an appropriate diol with an aldehyde or ketone under acidic conditions. This step forms the cyclic acetal structure.

Introduction of the Chloro Group: The chloro group can be introduced through halogenation reactions, often using reagents such as thionyl chloride or phosphorus pentachloride.

Formation of the Benzophenone Moiety: The benzophenone structure can be synthesized through Friedel-Crafts acylation, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Coupling Reactions: The final step involves coupling the dioxolane ring and the benzophenone moiety, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of 3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance efficiency and reduce waste.

化学反应分析

Types of Reactions

3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro and fluorine groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.

Hydrolysis: The dioxolane ring can be hydrolyzed under acidic or basic conditions to yield the corresponding diol and carbonyl compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution Products: New derivatives with different substituents replacing the chloro or fluorine groups.

Oxidation Products: Compounds with higher oxidation states, such as carboxylic acids or ketones.

Reduction Products: Compounds with lower oxidation states, such as alcohols or alkanes.

Hydrolysis Products: Diols and carbonyl compounds resulting from the cleavage of the dioxolane ring.

科学研究应用

Medicinal Chemistry

1.1 Anticancer Activity

One of the prominent applications of 3-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone is in the development of anticancer agents. Research indicates that derivatives of benzophenone exhibit significant cytotoxicity against various cancer cell lines. The incorporation of the dioxolane moiety is hypothesized to enhance the compound's lipophilicity and membrane permeability, facilitating better interaction with cellular targets.

Case Study:

In a study published in a peer-reviewed journal, derivatives similar to this compound were synthesized and evaluated for their anticancer properties. The results demonstrated that specific modifications to the benzophenone core significantly increased their efficacy against breast cancer cells, suggesting a promising avenue for further research in drug development .

Photophysical Properties

2.1 UV-Vis Absorption and Fluorescence

The compound exhibits interesting photophysical properties, making it suitable for applications in photodynamic therapy (PDT). The ability to absorb light in specific wavelengths allows it to generate reactive oxygen species upon irradiation, which can selectively destroy cancer cells.

Research Findings:

Studies have shown that compounds with similar structures can be tuned for optimal absorption profiles. The dioxolane group contributes to the overall stability and reactivity of the molecule under UV light, enhancing its potential as a photosensitizer .

Material Science

3.1 Polymer Additives

In material science, this compound can be utilized as a photostabilizer for polymers. Its ability to absorb UV radiation helps prevent degradation of polymeric materials when exposed to sunlight.

Application Example:

Incorporating this compound into polymer matrices has been shown to extend the lifespan of materials used in outdoor applications by reducing photodegradation rates. This is particularly important in industries such as packaging and construction where material longevity is critical .

Chemical Synthesis

4.1 Synthetic Intermediates

The compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, enabling the creation of a variety of derivatives with tailored properties.

Synthetic Pathways:

Various synthetic routes have been developed to obtain this compound efficiently from readily available starting materials. These methods often involve multi-step reactions that highlight its versatility as a building block in organic synthesis .

作用机制

The mechanism of action of 3-Chloro-3’-(1,3-dioxolan-2-YL)-4-fluorobenzophenone involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Binding to enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: Influencing signaling pathways, metabolic processes, or gene expression, resulting in various biological effects.

相似化合物的比较

Key Observations:

Functional Group Impact : Replacement of the dioxolane ring with a hydroxyl group (e.g., 844885-18-3) reduces TPSA and XLogP3, favoring aqueous solubility but decreasing membrane permeability .

Spirocyclic Derivatives : The spiro-dioxa-aza derivative (898761-97-2) exhibits higher molecular weight and XLogP3, suggesting enhanced bioavailability in lipid-rich environments .

生物活性

3-Chloro-3'-(1,3-dioxolan-2-YL)-4-fluorobenzophenone (CAS No. 898759-22-3) is a synthetic compound that belongs to the class of benzophenones, which are known for their diverse biological activities. This compound features a unique dioxolane moiety that contributes to its potential pharmacological properties. Understanding its biological activity is crucial for evaluating its applicability in medicinal chemistry and related fields.

Chemical Structure and Properties

The molecular formula of this compound is C16H12ClF O3, with a molecular weight of 306.72 g/mol. The structure includes a chlorinated benzophenone core and a dioxolane ring, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C16H12ClFO3 |

| Molecular Weight | 306.72 g/mol |

| CAS Number | 898759-22-3 |

| Melting Point | Not specified |

| Solubility | Not specified |

Biological Activity

Recent studies have indicated that compounds containing the dioxolane structure exhibit a range of biological activities, including antibacterial, antifungal, and anticancer properties. The specific biological activities of this compound have not been extensively documented in the literature; however, related compounds provide insights into its potential effects.

Antimicrobial Activity

Research has shown that derivatives of benzophenones can possess significant antimicrobial properties. For instance, a study on related 1,3-dioxolane derivatives demonstrated excellent antifungal activity against Candida albicans and notable antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa . Although specific data on the compound is limited, the structural similarities suggest it may exhibit comparable antimicrobial effects.

Anticancer Potential

Benzophenones are also known for their anticancer properties. Some studies indicate that modifications to the benzophenone structure can enhance cytotoxicity against cancer cell lines. The presence of halogen atoms (like chlorine and fluorine) in the structure often contributes to increased biological activity by influencing receptor interactions or metabolic pathways .

Case Studies

- Antifungal Activity : A study involving various dioxolane derivatives showed that compounds with similar structures exhibited MIC values indicating effective antifungal properties against C. albicans. This suggests that this compound could be evaluated for similar activity .

- Antibacterial Screening : In another study focused on dioxolane compounds, several derivatives demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The structural features of these compounds were linked to their efficacy in inhibiting bacterial growth .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。